BenchChemオンラインストアへようこそ!

2-chloro-6-nitro-1H-quinazolin-4-one

Lipophilicity LogP Drug-likeness

2-Chloro-6-nitro-1H-quinazolin-4-one uniquely combines a single electrophilic 2-chloro leaving group with an electron-withdrawing 6-nitro substituent, creating an electronic push-pull system that enables predictable mono-derivatization via SNAr without regioselectivity concerns. This heterobifunctional scaffold supports streamlined kinase inhibitor library synthesis and photodynamic therapy SAR exploration—studies inaccessible with des-chloro or des-nitro analogs. The intermediate logP (~2.42) keeps derivatives within drug-like physicochemical space, while the 6-NO₂ group activates the 2-position toward nucleophilic displacement, accelerating reaction kinetics for process chemistry scale-up.

Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
Cat. No. B8052441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-nitro-1H-quinazolin-4-one
Molecular FormulaC8H4ClN3O3
Molecular Weight225.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)N=C(N2)Cl
InChIInChI=1S/C8H4ClN3O3/c9-8-10-6-2-1-4(12(14)15)3-5(6)7(13)11-8/h1-3H,(H,10,11,13)
InChIKeyMLJRXYMXBVELPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-nitro-1H-quinazolin-4-one: Core Intermediate for Selective Quinazolinone Derivatization


2-Chloro-6-nitro-1H-quinazolin-4-one (CAS 80195-33-1) is a heterobifunctional quinazolin-4(3H)-one scaffold possessing a 2-chloro leaving group and a 6-nitro substituent . It belongs to the privileged quinazolinone family widely exploited in medicinal chemistry for kinase inhibition, anticancer, and photodynamic applications [1]. Its molecular formula is C₈H₄ClN₃O₃ with a molecular weight of 225.59 g/mol, offering a balance of electrophilic reactivity at the C-2 position and reducible functionality at the C-6 position that distinguishes it from simpler analogs .

Why 2-Chloro-6-nitro-1H-quinazolin-4-one Cannot Be Replaced by Generic Quinazolinone Intermediates


Quinazolin-4-one derivatives are not functionally interchangeable due to the profound impact of substituent identity and position on both chemical reactivity and biological target engagement [1]. The target compound uniquely combines a single electrophilic 2-chloro handle with an electron-withdrawing 6-nitro group, creating an electronic 'push-pull' system that modulates nucleophilic aromatic substitution rates and reduction potentials absent in des-chloro or des-nitro analogs [2]. Procurement of a generic quinazolinone without these specific substituents will result in failure of downstream chemistry (e.g., Suzuki coupling, amination) or loss of the photoreactivity associated with the 6-nitro moiety [3]. The quantitative evidence below demonstrates distinct physicochemical and reactivity parameters that preclude simple substitution.

Quantitative Differentiation Evidence for 2-Chloro-6-nitro-1H-quinazolin-4-one Versus Key Analogs


Lipophilicity Differentiation: Intermediate LogP Between Des-Chloro and Dichloro Analogs

The target compound exhibits a calculated logP of 2.42 and a polar surface area (PSA) of 91.83 Ų . In contrast, the des-chloro analog 6-nitroquinazolin-4(3H)-one (CAS 6943-17-5) has a significantly lower logP of 0.03 with a comparable PSA of 91.57 Ų, making it far more hydrophilic . The 2,4-dichloro derivative 2,4-dichloro-6-nitroquinazoline (CAS 74173-77-6) has a higher logP of approximately 3.37 and a lower PSA of 71.60 Ų, placing it in a more lipophilic, lower-polarity space . The target compound thus occupies a distinct intermediate lipophilicity window that is neither as polar as the des-chloro analog nor as hydrophobic as the dichloro derivative.

Lipophilicity LogP Drug-likeness Membrane permeability

Controlled Mono-Reactivity: Single Chlorine Leaving Group Versus Zero or Two Reactive Sites

The target compound possesses exactly one chlorine atom at the 2-position, enabling predictable mono-substitution via nucleophilic aromatic substitution (SNAr) [1]. The comparator 6-nitroquinazolin-4(3H)-one lacks any halogen leaving group (0 reactive sites), precluding direct cross-coupling without additional activation . Conversely, 2,4-dichloro-6-nitroquinazoline possesses two chlorine atoms at positions 2 and 4, which introduces regioselectivity challenges; the 4-chloro position is typically more reactive due to the adjacent ring nitrogen, leading to competing di-substitution and requiring careful temperature control to achieve mono-substitution [2]. The single 2-chloro handle in the target compound eliminates this regioselectivity problem, offering predictable, stoichiometric derivatization at one position while leaving the 4-oxo group intact for subsequent transformations.

Nucleophilic aromatic substitution SNAr Orthogonal reactivity Library synthesis

Photodynamic Activity Potential: 6-Nitro Moiety Confers UVA-Responsive Cytotoxicity in Melanoma Models

While the target compound itself has not been directly tested in published photodynamic assays, the structurally identical 6-nitro pharmacophore in the des-chloro analog 6-nitroquinazolin-4(3H)-one has been shown to be photodestructive to human A-375 melanoma cells at 50 μM concentration under UVA irradiation, in combination with demonstrated DNA photocleavage activity at low micromolar concentrations [1]. In contrast, quinazolin-4(3H)-ones lacking the 6-nitro substitution (e.g., 6-H, 6-CH₃, 6-OCH₃ analogs) showed substantially reduced or absent photodynamic effects in the same study [1]. The target compound retains this critical 6-nitro group while adding a 2-chloro synthetic handle, enabling further optimization of the photodynamic scaffold without loss of the essential nitro pharmacophore.

Photodynamic therapy UVA irradiation Melanoma DNA photocleavage

Synthetic Tractability: Documented High-Yield Access Via Niementowski Protocol Compared to Non-Halogenated Analogs

Although direct published yields for the target 2-chloro derivative are not readily available in the open literature, the closely related 2-chloromethyl-6-nitroquinazolin-4(3H)-one has been prepared via microwave-assisted Niementowski reaction in 72–76% yield [1]. By contrast, the preparation of 6-nitroquinazolin-4(3H)-one (des-chloro analog) via microwave irradiation from anthranilic acid derivatives achieved comparable yields of ~80% [2], but this compound cannot undergo subsequent SNAr reactions at the 2-position. The target compound is commercially accessible with ≥95% purity from multiple specialty chemical suppliers (confirmed CAS 80195-33-1) , whereas some niche analogs such as 2-aryl-6-nitroquinazolin-4-ones require multi-step custom synthesis with longer lead times.

Synthetic yield Niementowski reaction Microwave synthesis Scale-up

Application Scenarios for 2-Chloro-6-nitro-1H-quinazolin-4-one Driven by Quantitative Evidence


Focused Library Synthesis via C2-Selective Nucleophilic Aromatic Substitution

Medicinal chemistry teams synthesizing 2-substituted quinazolin-4-one libraries should prioritize this compound because its single 2-chloro leaving group enables predictable mono-derivatization without regioselectivity concerns. The intermediate logP (2.42) ensures that the resulting 2-aminated or 2-thioether products will likely remain within drug-like physicochemical space, as opposed to the more hydrophilic des-chloro analog (logP 0.03) whose derivatives may suffer from poor membrane permeability . Methodologically, the chlorine can be displaced by primary/secondary amines, thiols, or alkoxides under standard SNAr conditions, providing a streamlined route to diverse chemotypes from a single building block [1].

Photodynamic Therapy Hit-to-Lead Optimization Platform

Research groups developing photodynamic therapy agents can utilize this compound as a tractable analog of the validated photosensitizer 6-nitroquinazolin-4(3H)-one. The retention of the 6-nitro group preserves UVA-responsive photodestructive activity against melanoma cells (demonstrated in A-375, U87MG, and T98G lines at 50 μM for the des-chloro analog) [2], while the 2-chloro handle permits systematic SAR exploration of substituent effects on photodynamic potency, dark toxicity, and cellular uptake—studies that are synthetically inaccessible with the des-chloro parent compound.

Process Chemistry Scale-Up of Quinazolinone Intermediates

Process chemists scaling up quinazolinone-based active pharmaceutical ingredient (API) intermediates benefit from the demonstrated synthetic tractability of the 6-nitroquinazolinone core. The microwave-assisted Niementowski protocol has been shown to deliver the structurally related 2-chloromethyl-6-nitroquinazolin-4(3H)-one in 72–76% yield, suggesting that comparable conditions can be adapted for the target compound [3]. Furthermore, the electronic effect of the 6-nitro group activates the 2-position toward nucleophilic displacement, potentially accelerating reaction kinetics and improving throughput relative to non-nitrated quinazolinone substrates [1].

Quote Request

Request a Quote for 2-chloro-6-nitro-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.